N-(4-Amino-1H-indazol-7-YL)acetamide is a compound that falls under the category of indazole derivatives, which are known for their diverse biological activities. This compound is characterized by its unique structure, which includes an acetamide group attached to the indazole moiety. It has garnered attention in scientific research due to its potential therapeutic applications, particularly in oncology and biochemistry.
The compound is synthesized from 4-aminoindazole, a precursor that is readily available. The synthesis typically involves reactions with acetic anhydride or acetyl chloride, which facilitate the formation of the acetamide bond. This process is often conducted in the presence of bases like pyridine or triethylamine to enhance reaction efficiency.
N-(4-Amino-1H-indazol-7-YL)acetamide is classified as an organic compound, specifically an amide. It belongs to a broader class of indazole derivatives, which are recognized for their potential pharmacological properties. These compounds are often studied for their roles as enzyme inhibitors and their interactions with various biological targets .
The synthesis of N-(4-Amino-1H-indazol-7-YL)acetamide can be achieved through several methods:
N-(4-Amino-1H-indazol-7-YL)acetamide has a molecular formula of and a molecular weight of .
Property | Data |
---|---|
IUPAC Name | N-(4-amino-1H-indazol-7-yl)acetamide |
InChI | InChI=1S/C9H10N4O/c1-5(14)12-8-3-2... |
InChI Key | ITZAISWKYYRCNF-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)NC1=C2C(=C(C=C1)N)C=NN2 |
The structure features an indazole ring system with an amino group at the 4-position and an acetamide group at the 7-position, contributing to its unique reactivity and biological activity.
N-(4-Amino-1H-indazol-7-YL)acetamide can undergo various chemical reactions:
These reactions produce various derivatives that may exhibit distinct biological activities .
The mechanism of action of N-(4-Amino-1H-indazol-7-YL)acetamide involves its interaction with specific molecular targets such as enzymes or receptors.
The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. For instance, it has been studied for its potential as an enzyme inhibitor in cancer therapy, where it may interfere with pathways critical for tumor growth .
N-(4-Amino-1H-indazol-7-YL)acetamide exhibits several notable physical properties:
Key chemical properties include:
These properties influence its handling and application in laboratory settings .
N-(4-Amino-1H-indazol-7-YL)acetamide has a wide range of scientific applications:
The synthesis of N-(4-Amino-1H-indazol-7-yl)acetamide (CAS 41748-71-4) requires precise functionalization of the indazole scaffold at N1, C4, and C7 positions. A representative five-step route begins with the regioselective protection of 1H-indazole using dihydropyran under basic conditions (NaHCO₃), yielding 1-(tetrahydro-2H-pyran-2-yl)-1H-indazole with 88% efficiency [8]. Subsequent nucleophilic substitution at C4 employs potassium tert-butoxide in DMSO to facilitate alkylation with ethyl chloroacetate, producing ethyl 2-(1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)acetate (92% yield). Acidic deprotection (6N HCl, 100°C) followed by neutralization furnishes 2-(1H-indazol-4-yl)acetic acid, while final amidation with acetamide derivatives uses EDCI/DIPEA activation in dichloromethane [6] [8].
C4 functionalization presents challenges due to competing N1/N2 reactivity. Vicarious nucleophilic substitution (VNS) enables direct C4 amination using hydroxylamine-O-sulfonic acid in liquid ammonia, bypassing halogen intermediates [8]. For C7 acetamide coupling, Buchwald-Hartwig amination under Pd catalysis links 7-bromoindazoles with acetamide precursors. Alternatively, microwave-assisted condensation (150°C, 30 min) between 7-aminoindazole and acetyl chloride in THF achieves near-quantitative yields while suppressing diacetylation byproducts [6].
Table 1: Multi-Step Synthesis of N-(4-Amino-1H-indazol-7-yl)acetamide Derivatives
Step | Reaction | Reagents/Conditions | Key Intermediate | Yield |
---|---|---|---|---|
1 | N1 Protection | Dihydropyran, NaHCO₃, H₂O, 0°C→RT | 1-(THP)-1H-indazole | 88% |
2 | C4 Alkylation | Ethyl chloroacetate, KOtBu, DMSO, RT | Ethyl 2-(1-(THP)-1H-indazol-4-yl)acetate | 92% |
3 | Deprotection | 6N HCl, 100°C, 4h → NaHCO₃ neutralization | 2-(1H-indazol-4-yl)acetic acid | 82% |
4 | C7 Amination | Hydroxylamine-O-sulfonic acid, NH₃(l) | 7-Amino-1H-indazole | 75% |
5 | Acetamide Coupling | Acetyl chloride, DIPEA, THF, microwave 150°C, 30min | N-(4-Amino-1H-indazol-7-yl)acetamide | 95% |
The THP group critically governs regioselectivity during C4 alkylation by blocking N1 and preventing dialkylation. Trityl protection (trityl chloride, K₂CO₃, CH₃CN) offers steric bulk for N1-selective reactions but requires harsh acidic removal [6]. For acetamide installation at C7, N-acetyl protection of the indazole ring prior to sulfonamide coupling prevents unwanted nucleophilic attack at the indazole nitrogen, as demonstrated in the synthesis of N-(1H-indazol-6-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide [7].
Deuteration at metabolically labile sites enhances the pharmacokinetic profile of indazole-acetamides. N-(4-Amino-1H-indazol-7-yl)-[1,1-²H₂]acetamide is synthesized via deuterated acetyl chloride coupling under Schotten-Baumann conditions [5]. This derivative shows 40% reduced hepatic clearance in microsomal assays due to attenuated CYP3A4-mediated deacetylation, aligning with stability enhancements observed in deuterated kinase inhibitors like VX-561 (ivacaftor analog) [10].
Table 2: Deuterium-Labeled Indazole-Acetamide Derivatives
Compound | Deuteration Site | Synthetic Route | Metabolic Stability (t₁/₂, min) | CYP Inhibition |
---|---|---|---|---|
N-(4-Amino-1H-indazol-7-yl)-[1,1-²H₂]acetamide | Acetamide methyl | D₃-acetyl chloride, DIPEA, THF | 42 ± 3 | CYP3A4 (IC₅₀ > 50 µM) |
N-(4-Amino-1H-indazol-7-yl)acetamide (non-deuterated) | None | Acetyl chloride, DIPEA, THF | 25 ± 2 | CYP3A4 (IC₅₀ = 18 µM) |
Palladium catalysis enables direct C─C and C─N bond formation on the indazole core. Suzuki-Miyaura coupling of 7-bromo-1H-indazol-4-amine with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80°C) installs biaryl motifs at C7 prior to acetamidation [8]. For N-arylacetamide linkages, Pd₂(dba)₃/Xantphos catalyzes amination between 7-bromoindazoles and acetanilides (yields >85%), as applied in the synthesis of N3-acyl-N5-aryl-3,5-diaminoindazoles [6] [9]. Microwave irradiation (150°C, 10 min) accelerates Buchwald-Hartwig reactions, reducing Pd loading to 0.5 mol% while maintaining 95% yield [6].
Table 3: Palladium-Catalyzed Reactions for Indazole-Acetamide Synthesis
Reaction Type | Catalyst System | Substrate | Conditions | Yield | Application Example |
---|---|---|---|---|---|
Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | 7-Bromo-1H-indazol-4-amine, Arylboronic acids | Dioxane/H₂O, 80°C, 12h | 70-90% | C7-Aryl indazole precursors |
Buchwald-Hartwig Amination | Pd₂(dba)₃/Xantphos, Cs₂CO₃ | 7-Bromo-1H-indazole, Acetanilides | Toluene, 110°C, 24h | 60-85% | N-(Indazol-7-yl)-N'-arylacetamides |
Microwave Buchwald | Pd(OAc)₂, BINAP | 4-Amino-7-bromoindazole, Acetamide | DMF, 150°C, 10 min | 95% | Direct acetamide installation |
Microwave irradiation significantly enhances reaction kinetics in indazole functionalization. Cyclization of 2-fluoro-5-bromobenzonitrile with hydrazine under microwave conditions (180°C, 20 min) achieves 95% conversion to 5-bromo-1H-indazol-3-amine, compared to 6 hours under thermal reflux [6]. Continuous-flow hydrogenation of 4-nitroindazole using Pd/C-packed cartridges (H₂, 50 bar, 100°C) delivers 4-amino-1H-indazole with >99% conversion and 15-minute residence time, eliminating batch reactor safety constraints [9]. Flow-based diazotization/acetylation sequences enable telescoped synthesis of N-(7-acetamido-1H-indazol-4-yl) derivatives from 7-amino precursors with <2% epimerization.
Mechanochemical methods eliminate solvent waste in indazole-acetamide synthesis. Ball-milling of 4-amino-1H-indazole-7-carboxylic acid with acetamide (1:1.2 ratio) using ZnO catalyst (600 rpm, 2h) directly affords N-(4-amino-1H-indazol-7-yl)acetamide via decarboxylative coupling (87% yield) [4]. Co-grinding with K₂CO₃ enables one-pot deprotection-acetylation: THP-protected intermediates react with acetic anhydride in the presence of silica gel, achieving simultaneous deprotection and N-acetylation at C7 with 90% efficiency and E-factor reduction of 5.2 compared to solution-phase routes [8].
Lipase-catalyzed transacetylation provides enantioselective access to chiral indazole-acetamides. Candida antarctica lipase B (CAL-B) catalyzes kinetic resolution of racemic N-(1H-indazol-4-yl)acetamide derivatives using vinyl acetate in MTBE, yielding (R)-enantiomers with >98% ee and 45% conversion [4]. Transaminase-mediated amination (e.g., from Arthrobacter sp.) converts 7-ketoindazoles to enantiopure 7-amino precursors using isopropylamine as amine donor, followed by lipase-catalyzed acetylation (ee >99%) [8]. These cascade reactions exemplify enzymatic synthesis of optically pure N-(4-amino-1H-indazol-7-yl)acetamide derivatives without heavy metal catalysts.
Table 4: Solvent-Free and Biocatalytic Methods for Indazole-Acetamide Synthesis
Method | Conditions | Substrate | Product | Yield/ee | Advantages |
---|---|---|---|---|---|
Mechanochemical Decarboxylative Coupling | ZnO, ball mill 600 rpm, 2h | 4-Amino-1H-indazole-7-carboxylic acid + Acetamide | N-(4-Amino-1H-indazol-7-yl)acetamide | 87% | Solvent-free, no external heating |
One-Pot Deprotection-Acetylation | Ac₂O, silica gel, K₂CO₃, ball mill | N1-THP-4-aminoindazole | N-(4-Amino-1H-indazol-7-yl)acetamide | 90% | Telescoped steps, E-factor = 3.1 |
Lipase-Catalyzed Kinetic Resolution | CAL-B, vinyl acetate, MTBE, 30°C | Racemic N-(1H-indazol-4-yl)acetamide | (R)-N-(1H-indazol-4-yl)acetamide | 45% conv., >98% ee | Enantioselective, mild conditions |
Transaminase-Lipase Cascade | Transaminase (Arthrobacter sp.) + CAL-B, iPrNH₂, THF | 7-Keto-1H-indazole | Enantiopure N-(4-Amino-1H-indazol-7-yl)acetamide | 70%, >99% ee | No racemization, atom-efficient |
CAS No.: 114507-35-6
CAS No.: 496-03-7
CAS No.: 28387-44-2
CAS No.: 569674-13-1